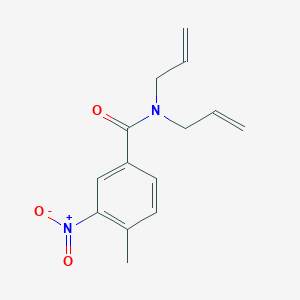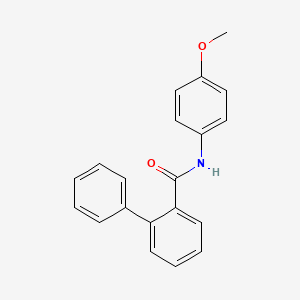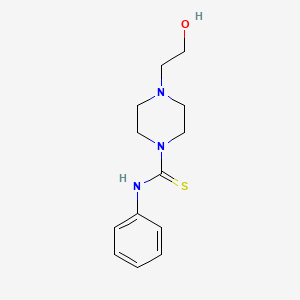![molecular formula C17H17N3O4 B5729050 N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide, commonly known as NIPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of benzamides and has a molecular weight of 326.33 g/mol.
Mecanismo De Acción
The mechanism of action of NIPB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. NIPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer properties, and NIPB is believed to act by inhibiting HDAC activity.
Biochemical and Physiological Effects:
NIPB has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. NIPB has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. NIPB has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NIPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined structure, which makes it easy to synthesize and purify. NIPB has been extensively studied, and its biological activity has been well characterized. However, NIPB also has some limitations. It is a relatively complex molecule that requires careful optimization of reaction conditions to achieve high yield and purity. It is also a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on NIPB. One direction is to study its potential applications in combination with other anticancer drugs. NIPB has been shown to enhance the activity of certain anticancer drugs, and further studies are needed to determine the optimal combination and dosage. Another direction is to study the role of NIPB in epigenetic regulation. NIPB has been shown to inhibit HDAC activity, and further studies are needed to determine its effects on gene expression and chromatin structure. Finally, NIPB can be used as a chemical probe to study the role of certain enzymes in disease and to develop new therapeutic agents.
Métodos De Síntesis
NIPB can be synthesized by reacting 4-nitrobenzoic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then coupled with 2-aminobenzamide to obtain NIPB. The synthesis of NIPB is a multistep process that requires careful optimization of reaction conditions to achieve high yield and purity.
Aplicaciones Científicas De Investigación
NIPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. NIPB has been tested against various cancer cell lines and has exhibited potent cytotoxic activity. It has also been shown to inhibit the growth of several fungal and bacterial strains. NIPB has been used as a chemical probe to study the role of certain enzymes in cancer and other diseases.
Propiedades
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)18-17(22)14-5-3-4-6-15(14)19-16(21)12-7-9-13(10-8-12)20(23)24/h3-11H,1-2H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQOOIRXJLKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)




![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)